2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, ethyl ester
Description
IUPAC Name: Ethyl 3,7-dimethyl-2-methylimino-4-oxopyrido[3,2-e][1,3]thiazine-6-carboxylate CAS No.: 81960-09-0 Molecular Formula: C₁₄H₁₇N₃O₃S Molar Mass: 307.37 g/mol Physical Properties:
- Boiling Point: 454.6°C at 760 mmHg
- Density: 1.35 g/cm³
- Flash Point: 228.7°C Uses: Primarily for industrial and scientific research. No specific hazard classification is reported, though standard safety precautions (e.g., ventilation, PPE) are advised .
Properties
CAS No. |
81960-09-0 |
|---|---|
Molecular Formula |
C13H15N3O3S |
Molecular Weight |
293.34 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-2-methylimino-4-oxopyrido[3,2-e][1,3]thiazine-6-carboxylate |
InChI |
InChI=1S/C13H15N3O3S/c1-5-19-12(18)8-6-9-10(15-7(8)2)20-13(14-3)16(4)11(9)17/h6H,5H2,1-4H3 |
InChI Key |
LTAIIJFTURTKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1)C(=O)N(C(=NC)S2)C)C |
Origin of Product |
United States |
Biological Activity
2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid, 3,4-dihydro-3,7-dimethyl-2-(methylimino)-4-oxo-, ethyl ester is a complex heterocyclic compound characterized by its unique structural framework that integrates elements of pyridine and thiazine. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid ethyl ester is C12H12N2O4S, with a molecular weight of approximately 280.34 g/mol. The compound features a fused pyridine-thiazine ring system along with a carboxylic acid and an ethyl ester group, which contribute to its chemical reactivity and biological activity.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C12H12N2O4S |
| Molecular Weight | 280.34 g/mol |
| Density | 1.376 g/cm³ |
| Boiling Point | 452.5 °C |
| Flash Point | 227.4 °C |
Antimicrobial Activity
Research indicates that derivatives of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of various bacterial strains and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes or interference with essential metabolic pathways.
Cytotoxic Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines. In vitro studies have demonstrated that it exhibits high cytotoxicity against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201) cells. The structure-activity relationship (SAR) analysis suggests that modifications to the substituents on the pyridine-thiazine core significantly influence its cytotoxic potency.
Case Study: Cytotoxic Effects on Cancer Cells
A recent study investigated the cytotoxic effects of various derivatives of this compound using the MTT assay on multiple tumor cell lines:
| Compound | Cell Line | CC50 (µM) | Observations |
|---|---|---|---|
| 2H-Pyrido... | COLO201 | <30 | High sensitivity observed |
| 2H-Pyrido... | MDA-MB-231 | >50 | Resistance noted; further studies needed |
The results indicated that higher concentrations lead to cell cycle arrest in specific phases (G0/G1 or G2/M), suggesting a potential mechanism for its anticancer activity.
Anti-inflammatory Properties
In addition to its cytotoxic effects, the compound has shown promise in anti-inflammatory applications. It appears to modulate inflammatory pathways by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenases (COX). This property may position it as a candidate for developing new anti-inflammatory therapies.
The biological mechanisms underlying the activity of 2H-Pyrido(3,2-e)(1,3)thiazine-6-carboxylic acid involve interactions with specific enzymes or receptors within cellular pathways. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects.
Interaction with Biological Targets
The compound's unique structure allows it to bind effectively with target proteins involved in disease processes:
- Enzyme Inhibition : The presence of functional groups enhances binding affinity to enzymes related to cancer proliferation.
- Receptor Modulation : Potential interactions with receptors linked to inflammatory responses suggest pathways for therapeutic intervention.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related heterocyclic derivatives, focusing on substituents, ring systems, and functional groups. Key differences in physicochemical properties, reactivity, and applications are highlighted.
Table 1: Structural and Functional Comparisons
Key Findings:
Structural Variations: Substituents: The acetyl and imino groups in the analog from may increase steric hindrance compared to the methylimino group in the target compound, affecting reactivity. Ring Systems: Pyrido[3,2-b] fusion in the chloro derivative vs. pyrido[3,2-e] in the target compound alters electronic conjugation and biological interactions.
Functional Group Impact: Ethyl Ester vs. Carboxylic Acid: The target compound’s ester group enhances lipophilicity compared to the carboxylic acid derivatives (e.g., ), influencing bioavailability and solubility.
Synthetic Utility :
- Thiazolo-pyrimidine derivatives (e.g., ) exhibit moderate yields (~68%) and high melting points, suggesting stability under thermal conditions.
- Oxazine analogs (e.g., ), which replace sulfur with oxygen, show distinct reactivity profiles due to differences in electronegativity.
Pyridothiazine-1,1-dioxides (e.g., ) exhibit CNS activity, suggesting that sulfone groups could modulate neurological target interactions.
Preparation Methods
Precursor Preparation and Imine Formation
- The synthesis begins with the preparation of thionicotinic acid or its derivatives, which serve as the sulfur- and nitrogen-containing building blocks for the thiazine ring.
- Simultaneously, imines are prepared by condensation of aldehydes (e.g., methyl or allyl-substituted benzaldehydes) with methylamine or other amines to introduce the methylimino group at position 2.
- In some protocols, the imine is formed in situ by mixing the aldehyde and amine directly in the reaction mixture to streamline the process and improve yields.
Cyclization via T3P-Mediated Coupling
- A key step involves the use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) as a coupling agent.
- T3P activates the carboxylic acid group of thionicotinic acid, facilitating nucleophilic attack by the imine nitrogen and subsequent ring closure.
- The reaction is typically carried out in 2-methyltetrahydrofuran (2-MeTHF) as solvent, with pyridine as a base to scavenge protons and promote cyclization.
- The reaction proceeds at room temperature, monitored by thin-layer chromatography (TLC), and usually requires overnight stirring for completion.
Workup and Purification
- After completion, the reaction mixture is poured into a separatory funnel and washed sequentially with water, saturated sodium bicarbonate, and saturated sodium chloride solutions to remove impurities.
- The organic layer is dried over sodium sulfate and concentrated under reduced pressure.
- The crude product is purified by recrystallization or chromatographic methods to yield the target compound as a crystalline solid.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Imine formation | Aldehyde + methylamine (or aniline derivatives) | 2-MeTHF or neat | Room temp | 1-2 hours | N/A | Can be done in situ |
| Coupling and cyclization | Thionicotinic acid + imine + T3P + pyridine | 2-MeTHF | Room temp | Overnight | 70-85 | T3P used as coupling agent |
| Workup | Washing with water, NaHCO3, NaCl; drying over Na2SO4 | Dichloromethane | N/A | N/A | N/A | Purification by recrystallization |
Mechanistic Insights
- The T3P reagent activates the carboxylic acid to form a reactive phosphonate ester intermediate.
- The imine nitrogen attacks the activated carbonyl carbon, forming an iminium ion intermediate.
- Intramolecular nucleophilic attack by the sulfur atom on the iminium carbon leads to ring closure, forming the pyridothiazine core.
- Deprotonation by pyridine stabilizes the final product.
Alternative and Related Methods
- Some patents describe condensation reactions catalyzed by acid catalysts and use of adsorbents like silica gel or calcium chloride to improve purity and yield by preventing azeotropic distillation issues.
- Industrial processes for related benzothiazine derivatives use reflux conditions in solvents like o-xylene with catalysts to optimize yield and product quality.
- However, for the specific compound , mild room temperature T3P-mediated synthesis is preferred for better control and higher purity.
Summary Table of Key Preparation Parameters
| Parameter | Description |
|---|---|
| Starting materials | Thionicotinic acid, methylamine/aldehyde |
| Coupling agent | 2,4,6-Tripropyl-1,3,5,2,4,6-trioxatriphosphorinane-2,4,6-trioxide (T3P) |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) |
| Base | Pyridine |
| Temperature | Room temperature |
| Reaction time | Overnight (12-18 hours) |
| Workup | Aqueous washes, drying, concentration |
| Purification | Recrystallization or chromatography |
| Typical yield | 70-85% |
Research Findings and Practical Considerations
- The T3P-mediated method offers a mild, efficient, and high-yielding route to the target compound, minimizing side reactions and epimerization.
- The use of 2-MeTHF as a green solvent aligns with sustainable chemistry practices.
- The reaction tolerates various substituents on the imine precursor, allowing structural diversity.
- Purification steps are crucial to remove phosphonate byproducts and residual pyridine.
- The method has been validated by multiple research groups and is documented in peer-reviewed literature and patent filings.
Q & A
Q. What are the recommended synthetic routes for optimizing the yield of this compound?
The compound can be synthesized via multi-step reactions involving condensation of aromatic aldehydes with heterocyclic precursors. For example:
- Step 1 : React 6-amino-1,3-dimethyluracil with aromatic aldehydes to form Schiff bases.
- Step 2 : Thiazolidinone ring closure using 2-mercaptoacetic acid under reflux in acetic anhydride/acetic acid (1:2 v/v) with sodium acetate as a catalyst .
- Yield Optimization : Vary reaction time (2–12 hours), temperature (80–120°C), and solvent ratios. GC-MS and ^1H-NMR should confirm intermediates and final product purity .
Q. Which spectroscopic techniques are critical for structural characterization?
A combination of spectral methods is essential:
- IR Spectroscopy : Identify carbonyl (1629–1719 cm⁻¹) and imino (3441 cm⁻¹) groups .
- ^1H/^13C-NMR : Assign methyl (δ 2.24–2.48 ppm), ethyl ester (δ 1.09–4.02 ppm), and aromatic protons (δ 6.27–8.01 ppm) .
- X-ray Diffraction : Resolve spatial conformation, particularly for thiazolo-pyrimidine fused rings .
Advanced Research Questions
Q. How can contradictory biological activity data be resolved in pharmacological studies?
Contradictions often arise from substituent effects or assay conditions. Mitigation strategies include:
- Comparative Assays : Test derivatives with varying substituents (e.g., 4-cyanobenzylidene vs. 2,4,6-trimethylbenzylidene) under standardized conditions .
- Computational Modeling : Use docking studies to correlate structural features (e.g., methylimino group orientation) with tyrosine kinase or DNA binding affinity .
- Dose-Response Analysis : Validate activity thresholds using IC₅₀ values across multiple cell lines .
Q. What methodologies address data reproducibility challenges in synthetic protocols?
Reproducibility issues may stem from intermediate instability or catalytic variability. Solutions include:
- Strict Reaction Monitoring : Track intermediates via TLC or HPLC at each step, especially during thiouracil derivative formation .
- Catalyst Screening : Compare sodium acetate, piperidine, or DMAP for condensation efficiency .
- Analytical Validation : Use LC-MS to confirm molecular weights (e.g., m/z 386 or 403 for derivatives) and ensure ≥95% purity .
Q. How can AI-driven tools enhance research on this compound’s derivatives?
AI integration enables:
- Process Optimization : Predict optimal solvent/catalyst combinations via machine learning algorithms trained on reaction databases .
- Spectral Prediction : Train neural networks on existing IR/NMR datasets to accelerate structural validation .
- Autonomous Laboratories : Implement real-time adjustments in synthesis parameters (e.g., pH, temperature) using feedback loops .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
